molecular formula C22H30N2O4S B2879272 2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954249-92-4

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2879272
CAS RN: 954249-92-4
M. Wt: 418.55
InChI Key: IMEADAOLRVPAFJ-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EPM and has been synthesized through various methods. The aim of

Scientific Research Applications

EPM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EPM has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, EPM has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, EPM has been used as a building block for the synthesis of various polymers and materials.

Mechanism of Action

The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Studies have shown that EPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPM has also been shown to bind to the mu-opioid receptor, which is involved in pain perception. Additionally, EPM has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in the body. Studies have shown that EPM can reduce inflammation and pain in animal models of arthritis and neuropathic pain. EPM has also been shown to have antitumor properties, inhibiting the growth of various cancer cell lines. Additionally, EPM has been shown to have insecticidal and antifungal properties, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPM in lab experiments is its versatility. EPM can be synthesized through various methods and can be modified to suit different applications. Additionally, EPM is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using EPM in lab experiments is its cost. EPM is a relatively expensive compound to synthesize, which can limit its use in certain applications.

Future Directions

There are numerous future directions for the study of EPM. One area of research is the development of new drugs based on the structure of EPM. Studies have shown that EPM has potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the development of new materials based on the structure of EPM. EPM has been used as a building block for the synthesis of various polymers and materials, and further research could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential applications in various fields.

Synthesis Methods

The synthesis of EPM involves a series of chemical reactions that result in the formation of the final compound. The method of synthesis can vary depending on the desired purity and yield of the compound. One of the most common methods of synthesis involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the resulting product is purified through various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

2-ethoxy-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-3-27-20-11-10-18(2)16-22(20)29(25,26)23-12-7-13-24-14-15-28-21(17-24)19-8-5-4-6-9-19/h4-6,8-11,16,21,23H,3,7,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEADAOLRVPAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

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